molecular formula C16H22ClN3O4S B10992843 N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B10992843
M. Wt: 387.9 g/mol
InChI Key: DZFJHLRTMJXJNG-KZUDCZAMSA-N
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Description

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolane ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl group and the thiolane ring. The key steps include:

    Formation of the Chlorophenyl Group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The chlorophenyl group and the thiolane ring are then coupled with the butanamide backbone using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Amines and Alcohols: From reduction reactions

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE
  • (2S)-N-(4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE
  • (2S)-N-(4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE

Uniqueness

The uniqueness of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, thiolane ring, and butanamide backbone allows for unique interactions and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H22ClN3O4S

Molecular Weight

387.9 g/mol

IUPAC Name

(2S)-N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C16H22ClN3O4S/c1-10(2)14(15(21)18-12-5-3-11(17)4-6-12)20-16(22)19-13-7-8-25(23,24)9-13/h3-6,10,13-14H,7-9H2,1-2H3,(H,18,21)(H2,19,20,22)/t13?,14-/m0/s1

InChI Key

DZFJHLRTMJXJNG-KZUDCZAMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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